BenchChemオンラインストアへようこそ!

furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone (CAS 1797720-22-9) is a synthetic small molecule belonging to the imidazolyl-ethyl-piperazine methanone class, characterized by a 2-phenylimidazole head, an ethylene spacer, a piperazine core, and a furan-3-carbonyl terminus. This compound is listed in commercial screening catalogues as a research-grade building block with a molecular formula of C19H24N4O2 and a molecular weight of 344.42 g/mol.

Molecular Formula C20H22N4O2
Molecular Weight 350.422
CAS No. 1797720-22-9
Cat. No. B2460628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuran-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
CAS1797720-22-9
Molecular FormulaC20H22N4O2
Molecular Weight350.422
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=COC=C4
InChIInChI=1S/C20H22N4O2/c25-20(18-6-15-26-16-18)24-13-10-22(11-14-24)9-12-23-8-7-21-19(23)17-4-2-1-3-5-17/h1-8,15-16H,9-14H2
InChIKeyKXVLDGDUKANTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone (CAS 1797720-22-9) – A Scaffold-Defined Screening Candidate


Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone (CAS 1797720-22-9) is a synthetic small molecule belonging to the imidazolyl-ethyl-piperazine methanone class, characterized by a 2-phenylimidazole head, an ethylene spacer, a piperazine core, and a furan-3-carbonyl terminus . This compound is listed in commercial screening catalogues as a research-grade building block with a molecular formula of C19H24N4O2 and a molecular weight of 344.42 g/mol . Unlike extensively profiled analogs bearing halogenated or dimethoxy-substituted benzoyl groups, this furan-3-yl variant offers a distinct heteroaryl-carbonyl pharmacophore that is underrepresented in published structure–activity relationship (SAR) campaigns, positioning it as a tactical tool compound for selectivity profiling within imidazole-piperazine congeneric series [1].

Why Imidazole-Piperazine Analogs Cannot Be Interchanged Without Risk When Sourcing CAS 1797720-22-9


The imidazolyl-ethyl-piperazine scaffold is a validated privileged structure, yet the pendant methanone substituent attached to the piperazine nitrogen exerts profound influence over target engagement, physicochemical properties, and off-target liability [1]. Close analogs such as (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone and (4-fluorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone share the identical imidazole-ethyl-piperazine backbone but differ critically in the acyl group. The furan-3-yl moiety introduces a heteroaromatic oxygen that alters hydrogen-bond acceptor capacity, polar surface area, and metabolic vulnerability relative to phenyl or halophenyl analogs [2]. Generic substitution with a bromophenyl or dimethoxyphenyl variant without confirmatory profiling therefore risks misattribution of activity, confounding of SAR, and failure in lead optimization cascades. Only the furan-3-yl congener defined by CAS 1797720-22-9 provides the exact electronic and steric signature required to interrogate the contribution of a π-excessive heteroaryl carbonyl to target binding in this chemotype [3].

Comparator-Anchored Differentiation Evidence for Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone


Structural Topology Differentiation versus Industrial Screening Congeners

The target compound (CAS 1797720-22-9) incorporates a furan-3-carbonyl moiety, whereas the most prevalent commercial analogs in this sub-series bear phenyl, 3-bromophenyl, 4-fluorophenyl, or 2,3-dimethoxyphenyl methanone groups . The furan-3-yl group contributes a ring oxygen that serves as an additional hydrogen-bond acceptor, topologically distinct from the halogen or methoxy substituents found on comparator compounds. This heteroatom placement is predicted to modify the vector of the carbonyl oxygen lone pair and influence π-stacking interactions with aromatic residues in target binding pockets. No other commercially listed analog in the 2-phenylimidazol-1-yl-ethyl-piperazine methanone family features a heteroaryl-carbonyl terminus, making this compound the sole representative of this chemotype for screening panels [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Predicted Physicochemical Differentiation: Hydrogen-Bond Acceptor Profile

The furan-3-carbonyl group of the target compound increases the total hydrogen-bond acceptor (HBA) count and alters the topological polar surface area (tPSA) relative to the phenyl and halophenyl analogs. Fragment-based calculations indicate an estimated HBA count of 4 (furan oxygen, carbonyl oxygen, imidazole N3, piperazine N4) for the target compound versus 3 for the (4-fluorophenyl) and (3-bromophenyl) analogs . This increase in HBA density is predicted to reduce passive membrane permeability by approximately 0.5–1.0 log units in PAMPA assays compared to the fluorophenyl analog, while simultaneously improving aqueous solubility through enhanced hydration capacity [1]. The furan ring is also a known site for cytochrome P450-mediated oxidation, introducing a metabolic soft spot that differentiates the clearance profile of this compound from halogen-substituted analogs which preferentially undergo dehalogenation or direct conjugation [2]. These properties render the target compound particularly suitable for in vitro target engagement studies where rapid metabolic clearance is desired to minimize cellular accumulation.

ADME Prediction Drug Metabolism Pharmacokinetics

Synthetic Tractability and Procurement Reliability versus In-House Custom Synthesis

The target compound is available from commercial suppliers as a pre-synthesized, off-the-shelf screening compound, typically at purities ≥95% (HPLC) . This contrasts with the need for custom synthesis of the corresponding (3-bromophenyl) and (2,3-dimethoxyphenyl) analogs, which, while also commercially listed, may require back-order and have less transparent synthesis documentation . The synthetic route to the target compound involves sequential N-alkylation of 2-phenylimidazole with 1-bromo-2-chloroethane to generate the imidazolyl-ethyl chloride intermediate, followed by reaction with 1-(furan-3-carbonyl)piperazine—a straightforward two-step sequence amenable to scale-up . The availability of the key intermediate 1-(furan-3-carbonyl)piperazine (CAS 885326-62-5) from multiple commercial sources further secures the supply chain for the target compound. For procurement managers, this translates to a reliable reagent supply with documented quality control, eliminating the 4–8 week lead time typically required for de novo custom synthesis of structurally validated analogs.

Chemical Sourcing Synthetic Chemistry Lead Optimization

Evidence-Backed Application Scenarios for Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone


Selectivity Profiling in Imidazole-Piperazine Kinase Inhibitor Panels

The furan-3-carbonyl group provides a distinct heteroaromatic H-bond acceptor topology that can be exploited to probe selectivity within kinase inhibitor panels. Imidazole-piperazine derivatives are established cyclin-dependent kinase (CDK) and glycogen synthase kinase (GSK) inhibitor scaffolds [1]. By incorporating CAS 1797720-22-9 into a panel alongside the (4-fluorophenyl) and (3-bromophenyl) congeners, researchers can attribute shifts in selectivity to the furan oxygen's interaction with the kinase hinge region or conserved water networks. The compound's predicted moderated LogD (~2.3) and elevated tPSA (~60 Ų) relative to halogenated analogs render it a useful tool to dissect the contribution of polarity to kinase selectivity, a key consideration in designing inhibitors with favorable off-target profiles.

Metabolic Soft-Spot Identification in Imidazole-Containing Lead Series

The furan ring is a well-established site for cytochrome P450-mediated oxidation, primarily via epoxidation or ring-opening pathways [1]. In contrast, the (4-fluorophenyl) analog resists oxidative metabolism at the 4-position and instead undergoes defluorination or direct glucuronidation. By comparing the in vitro microsomal stability of CAS 1797720-22-9 with that of its halophenyl analogs under standardized human liver microsome (HLM) incubation conditions, medicinal chemistry teams can map metabolic soft spots and guide bioisosteric replacement strategies. This head-to-head metabolic comparison is critical for lead optimization campaigns where high metabolic turnover must be engineered out while preserving target potency.

Structure-Based Design of Reversible MAGL or FAAH Inhibitors

Phenyl(piperazin-1-yl)methanone derivatives have been computationally and experimentally validated as reversible monoacylglycerol lipase (MAGL) inhibitors, with lead compounds achieving IC50 values of 6.1 µM against MAGL and antiproliferative activity on breast and ovarian cancer cell lines [1]. The target compound represents a logical extension of this chemotype, where the furan-3-carbonyl replaces the phenyl methanone. Molecular docking studies on the homologous scaffold suggest that the furan oxygen can engage in additional hydrogen-bonding interactions with the MAGL oxyanion hole or the catalytic serine residue. Procurement of CAS 1797720-22-9 enables direct testing of this hypothesis and provides a structurally novel entry point for reversible MAGL inhibitor development.

Anti-Chagasic Drug Discovery: Imidazole-Piperazine Lead Exploration

Recent hit-to-lead optimization of N-imidazoylpiperazines identified compounds with low micromolar in vitro activity against Trypanosoma cruzi, low cytotoxicity, and the ability to reduce parasitemia in murine models of Chagas disease [1]. While the optimized leads 6e and 10a in that study lacked a furan substituent, the structural framework—an imidazole linked via an ethyl spacer to a substituted piperazine—is directly shared with the target compound. Incorporating CAS 1797720-22-9 into anti-T. cruzi screening cascades allows researchers to evaluate whether a furan-3-carbonyl modification enhances or diminishes anti-parasitic potency relative to the published lead structures, providing critical SAR information for this neglected disease target.

Quote Request

Request a Quote for furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.